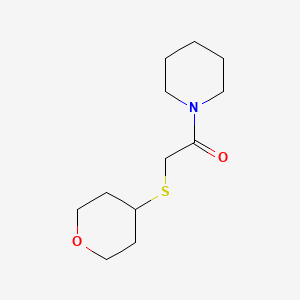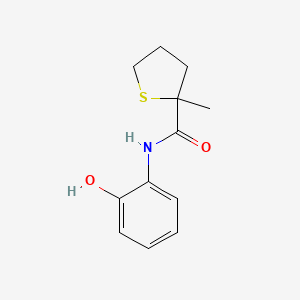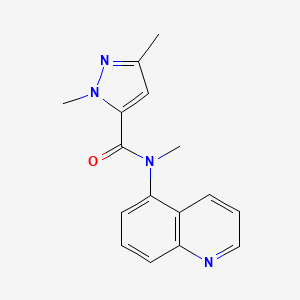
2-(Oxan-4-ylsulfanyl)-1-piperidin-1-ylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Oxan-4-ylsulfanyl)-1-piperidin-1-ylethanone, also known as OPS or compound 1, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicinal chemistry. OPS belongs to a class of compounds known as piperidin-1-yl ketones, which have been shown to possess a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects.
Mechanism of Action
The exact mechanism of action of 2-(Oxan-4-ylsulfanyl)-1-piperidin-1-ylethanone is not fully understood, but it is believed to involve the modulation of several signaling pathways in the body. 2-(Oxan-4-ylsulfanyl)-1-piperidin-1-ylethanone has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, 2-(Oxan-4-ylsulfanyl)-1-piperidin-1-ylethanone has been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a role in energy homeostasis and cell metabolism.
Biochemical and Physiological Effects:
2-(Oxan-4-ylsulfanyl)-1-piperidin-1-ylethanone has been shown to have several biochemical and physiological effects in animal models. In addition to its anti-inflammatory and analgesic effects, 2-(Oxan-4-ylsulfanyl)-1-piperidin-1-ylethanone has been shown to reduce oxidative stress and improve mitochondrial function in a mouse model of sepsis. 2-(Oxan-4-ylsulfanyl)-1-piperidin-1-ylethanone has also been shown to improve glucose metabolism and insulin sensitivity in a mouse model of type 2 diabetes.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(Oxan-4-ylsulfanyl)-1-piperidin-1-ylethanone in lab experiments is its potential for a wide range of biological activities, which makes it a versatile compound for testing in various disease models. Additionally, 2-(Oxan-4-ylsulfanyl)-1-piperidin-1-ylethanone has been shown to have low toxicity and good bioavailability, which makes it a promising candidate for drug development. However, one limitation of using 2-(Oxan-4-ylsulfanyl)-1-piperidin-1-ylethanone is its relatively complex synthesis method, which may limit its accessibility for some researchers.
Future Directions
There are several future directions for research on 2-(Oxan-4-ylsulfanyl)-1-piperidin-1-ylethanone. One area of interest is its potential as a therapeutic agent for various inflammatory and metabolic diseases, such as diabetes and obesity. Additionally, further research is needed to fully understand the mechanism of action of 2-(Oxan-4-ylsulfanyl)-1-piperidin-1-ylethanone and to identify its molecular targets in the body. Finally, more studies are needed to investigate the safety and efficacy of 2-(Oxan-4-ylsulfanyl)-1-piperidin-1-ylethanone in clinical trials.
Synthesis Methods
The synthesis of 2-(Oxan-4-ylsulfanyl)-1-piperidin-1-ylethanone has been described in several research articles. One method involves the reaction of 1-(piperidin-1-yl)ethanone with 4-mercaptooxane in the presence of a base catalyst, such as potassium carbonate, in a solvent such as dimethylformamide. The reaction yields 2-(Oxan-4-ylsulfanyl)-1-piperidin-1-ylethanone as a white solid with a melting point of 72-74°C. Another method involves the reaction of 4-mercaptooxane with 1-(2-bromoethyl)piperidine in the presence of a palladium catalyst and a base, yielding 2-(Oxan-4-ylsulfanyl)-1-piperidin-1-ylethanone as a yellow oil.
Scientific Research Applications
2-(Oxan-4-ylsulfanyl)-1-piperidin-1-ylethanone has been the subject of several scientific studies due to its potential applications in the field of medicinal chemistry. One study investigated the anti-inflammatory effects of 2-(Oxan-4-ylsulfanyl)-1-piperidin-1-ylethanone in a mouse model of acute lung injury, where it was found to reduce inflammation and improve lung function. Another study investigated the analgesic effects of 2-(Oxan-4-ylsulfanyl)-1-piperidin-1-ylethanone in a rat model of neuropathic pain, where it was found to reduce pain behavior and increase the threshold for pain. Additionally, 2-(Oxan-4-ylsulfanyl)-1-piperidin-1-ylethanone has been shown to have antitumor effects in several cancer cell lines, including breast cancer and lung cancer.
properties
IUPAC Name |
2-(oxan-4-ylsulfanyl)-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2S/c14-12(13-6-2-1-3-7-13)10-16-11-4-8-15-9-5-11/h11H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHHUFRMBRQVBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Oxan-4-ylsulfanyl)-1-piperidin-1-ylethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-Dimethyl-4-[[5-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]pyridine-3-carbonitrile](/img/structure/B7630910.png)
![N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-N-methyl-1-(5-phenyl-1H-imidazol-2-yl)methanamine](/img/structure/B7630914.png)
![2-[[2-(1-Ethoxyethyl)imidazol-1-yl]methyl]-5-phenyl-1,3-oxazole](/img/structure/B7630931.png)
![[2-(Ethylamino)-1,3-thiazol-5-yl]-(3-pyridin-2-yloxypyrrolidin-1-yl)methanone](/img/structure/B7630944.png)


![6-Cyclobutyl-3-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]pyrimidin-4-one](/img/structure/B7630967.png)

![1-[(5-Methyl-1,3-oxazol-2-yl)methyl]-4-(trifluoromethyl)piperidin-4-ol](/img/structure/B7630980.png)
![N-[(2-methoxyphenyl)-pyridin-2-ylmethyl]pyrazine-2-carboxamide](/img/structure/B7630982.png)

![2-bromo-5-methyl-N-[(1-methylimidazol-2-yl)methyl]aniline](/img/structure/B7631005.png)

